molecular formula C6H15NO B2691604 4-Aminohexan-3-ol CAS No. 40818-63-1

4-Aminohexan-3-ol

Cat. No.: B2691604
CAS No.: 40818-63-1
M. Wt: 117.192
InChI Key: IOYVGJNAPMXLLT-UHFFFAOYSA-N
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Description

4-Aminohexan-3-ol is an organic compound with the molecular formula C6H15NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a six-carbon aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminohexan-3-ol can be achieved through several methods. One common approach involves the reduction of 4-nitrohexan-3-ol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic hydrogenation of 4-nitrohexan-3-ol. This process involves the use of a continuous flow reactor, where the nitro compound is continuously fed into the reactor along with hydrogen gas. The reaction is catalyzed by palladium on carbon, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions: 4-Aminohexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: The major products include 4-hexanone and 4-hexanal.

    Reduction: The major product is 4-aminohexane.

    Substitution: The major products depend on the substituent introduced, such as N-alkylated or N-acylated derivatives.

Scientific Research Applications

4-Aminohexan-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Aminohexan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    4-Aminohexane: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.

    3-Aminohexan-2-ol: Has the amino and hydroxyl groups on adjacent carbon atoms, leading to different chemical properties and reactivity.

    4-Aminopentanol: Has a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness: 4-Aminohexan-3-ol is unique due to the specific positioning of the amino and hydroxyl groups on the carbon chain, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-aminohexan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-5(7)6(8)4-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYVGJNAPMXLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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